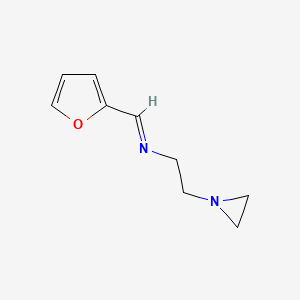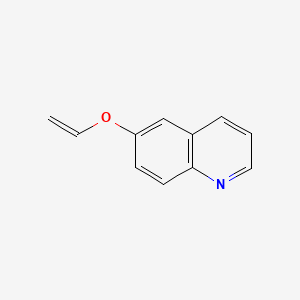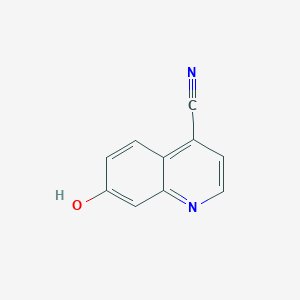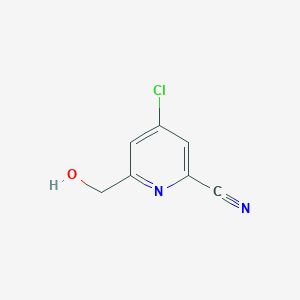
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with both an ethynyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to handle organolithium chemistry, which allows for efficient and high-throughput synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions or the presence of water can facilitate this reaction.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other substituted aromatic compounds.
Oxidation: The major product is the corresponding alcohol.
Protodeboronation: The major product is the unsubstituted aromatic compound.
Aplicaciones Científicas De Investigación
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the ethynyl and fluorine substituents.
(4-Fluoropyridin-3-yl)boronic Acid: Similar but lacks the ethynyl group.
(4-Ethynylphenyl)boronic Acid: Similar but lacks the fluorine and pyridine ring.
Uniqueness: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of both the ethynyl and fluorine groups on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications where these functional groups are advantageous .
Propiedades
Número CAS |
654075-36-2 |
|---|---|
Fórmula molecular |
C7H5BFNO2 |
Peso molecular |
164.93 g/mol |
Nombre IUPAC |
(4-ethynyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H5BFNO2/c1-2-5-3-4-10-7(9)6(5)8(11)12/h1,3-4,11-12H |
Clave InChI |
XQVMKQOHZPGXFT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CN=C1F)C#C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)




![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)





